![molecular formula C8H13Cl3N2 B1433275 1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride CAS No. 1373223-72-3](/img/structure/B1433275.png)
1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride
Overview
Description
The closest compound I found is "1-(4-Chloro-pyridin-2-yl)-piperazine dihydrochloride" . It’s important to note that this is not the exact compound you asked for, but it might have similar properties.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Without specific information on the compound, it’s difficult to predict its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc. For the similar compound “1-(4-Chloro-pyridin-2-yl)-piperazine dihydrochloride”, it is a white solid .Scientific Research Applications
Synthesis and Application in Chemical Reactions :
- Zhang Hai-bin (2004) reported on the synthesis of N-(6-chloro-3-pyridyl)methyl-N-ethylamine, an important intermediate for the synthesis of nitenpyram, highlighting its optimal reaction conditions and a high yield of 95% (Zhang Hai-bin, 2004).
- Kun Huang, Margarita Ortiz-Marciales, and David Hughes (2010) explored the catalytic enantioselective borane reduction of benzyl oximes, which includes the preparation of compounds related to 1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride (Huang, Ortiz-Marciales, & Hughes, 2010).
Structural, Kinetics, and Mechanistic Studies :
- Robert T. Kumah et al. (2019) conducted structural, kinetics, and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(ii) complexes, involving similar chemical structures (Kumah et al., 2019).
Biological Evaluation and Sigma Receptor Studies :
- B. de Costa et al. (1992) examined the synthesis, characterization, and biological evaluation of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, focusing on binding affinity at the sigma receptor, which may be relevant for structures similar to this compound (de Costa et al., 1992).
Antimicrobial Studies :
- O. B. Ovonramwen et al. (2021) synthesized and evaluated the antimicrobial activities of compounds structurally similar to this compound (Ovonramwen, Owolabi, & Falodun, 2021).
Ethylene Oligomerization and Catalysis :
- George S. Nyamato, S. Ojwach, and M. Akerman (2015) reported on ethylene oligomerization studies by nickel(ii) complexes chelated by (amino)pyridine ligands, which might be relevant for similar structures (Nyamato, Ojwach, & Akerman, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chloropyridin-2-yl)propan-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.2ClH/c1-8(2,10)7-5-6(9)3-4-11-7;;/h3-5H,10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPITZULMOSCBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)Cl)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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